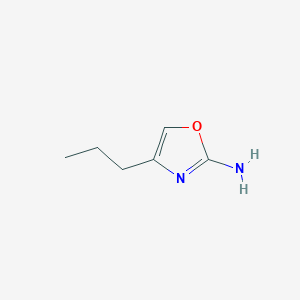

4-Propyl-1,3-oxazol-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H10N2O |

|---|---|

Molecular Weight |

126.16 g/mol |

IUPAC Name |

4-propyl-1,3-oxazol-2-amine |

InChI |

InChI=1S/C6H10N2O/c1-2-3-5-4-9-6(7)8-5/h4H,2-3H2,1H3,(H2,7,8) |

InChI Key |

ICFXFBRMEVJSDF-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=COC(=N1)N |

Origin of Product |

United States |

Reactivity Studies and Reaction Mechanisms of 4 Propyl 1,3 Oxazol 2 Amine Analogs

Electrophilic and Nucleophilic Reactions of the Oxazole (B20620) Ring Systemtandfonline.comwikipedia.org

The 1,3-oxazole ring is an aromatic heterocycle characterized by a π-electron system that influences its reactivity towards both electrophiles and nucleophiles. cdu.edu.au The presence of an oxygen atom, which is highly electronegative, and a nitrogen atom, which can donate electron density, creates a unique electronic environment within the ring. numberanalytics.com This duality in electronic nature governs the regioselectivity of its reactions.

Substitution Reactions at Specific Ring Positionswikipedia.org

Electrophilic Substitution: The oxazole ring is generally considered to be electron-rich and thus susceptible to electrophilic attack. numberanalytics.com However, electrophilic substitution reactions on the oxazole ring can be challenging unless an electron-releasing substituent is present. pharmaguideline.com When such activating groups are present, electrophilic substitution preferentially occurs at the C5 position. tandfonline.comwikipedia.org The order of reactivity for electrophilic attack on the unsubstituted oxazole ring is C4 > C5 > C2. pharmaguideline.com For instance, 2-aminooxazoles, which contain a strong electron-donating amino group, are expected to show enhanced reactivity towards electrophiles. The presence of the amino group at the C2 position directs electrophiles to the C5 position.

Nucleophilic Substitution: Nucleophilic substitution reactions on the oxazole ring are generally rare and typically require the presence of a good leaving group. tandfonline.comsemanticscholar.org The most favorable position for nucleophilic attack is the C2 position, followed by C4 and C5 (C2 >> C4 > C5). tandfonline.comsemanticscholar.org This is because the C2 position is the most electron-deficient carbon atom in the ring. pharmaguideline.com Halogen atoms at the C2 position of the oxazole ring can be readily displaced by nucleophiles. pharmaguideline.com However, in many cases, nucleophilic attack on the oxazole ring can lead to ring cleavage rather than substitution. pharmaguideline.com

Reactivity Profile of the Exocyclic Amine Group

The exocyclic amine group at the C2 position of 2-aminooxazole derivatives is a primary amine and exhibits typical amine reactivity. wikipedia.org It can readily undergo reactions such as protonation, acylation, and alkylation. wikipedia.org Spectroscopic studies have confirmed that acylation of substituted 2-aminooxazoles occurs exclusively at the exocyclic nitrogen atom. scribd.com The nucleophilicity of this exocyclic amino group can be a key factor in certain reactions. However, there can be competition between the exocyclic amine and the endocyclic nitrogen atom for reaction with electrophiles.

Oxidation and Reduction Pathways of 1,3-Oxazolestandfonline.comwikipedia.org

Oxidation: Oxazole rings are susceptible to oxidation, which can lead to ring cleavage. tandfonline.comsemanticscholar.org Oxidation often occurs first at the C4 position, resulting in the cleavage of the C4-C5 bond. tandfonline.comsemanticscholar.org Oxidizing agents like cold potassium permanganate, chromic acid, and ozone can open the oxazole ring. pharmaguideline.com Interestingly, hydrogen peroxide generally does not affect the oxazole ring. pharmaguideline.com A novel ring oxidation of 4- or 5-substituted 2H-oxazoles to the corresponding 2-oxazolones has been observed, catalyzed by cytosolic aldehyde oxidase. nih.gov The photo-oxidation of oxazoles with singlet oxygen has also been studied, with the primary reaction pathway being a [4+2]-cycloaddition. cdu.edu.auresearchgate.net

Reduction: The reduction of oxazoles can lead to either ring-opened products or the formation of oxazolines. tandfonline.comsemanticscholar.org For example, reduction with a nickel and aluminum alloy in aqueous potassium hydroxide (B78521) can cause ring opening. tandfonline.com Electrochemical reduction of the oxazole ring in a protic solvent has been shown to occur at the C2 position. semanticscholar.org

Rearrangement Reactions Involving Oxazole Derivativeswikipedia.orgnih.gov

Oxazole derivatives can undergo several important rearrangement reactions. One of the most notable is the Cornforth rearrangement , a thermal rearrangement of a 4-acyloxazole where the acyl group at position 4 and the substituent at position 5 exchange places. wikipedia.orgwikipedia.orgwikiwand.com This reaction proceeds through a thermal pericyclic ring opening to form a nitrile ylide intermediate, which then rearranges to the isomeric oxazole. wikipedia.org The reaction's success depends on the energy difference between the starting material and the product. wikipedia.org

Another significant rearrangement is the conversion of oxazoles into other heterocyclic systems. For instance, oxazoles can be transformed into imidazoles in the presence of ammonia (B1221849) or formamide (B127407) through a process involving ring cleavage and recyclization. pharmaguideline.com They can also be converted to other heterocycles like pyrroles, pyrimidines, pyrazoles, thiazoles, and pyridines. tandfonline.com Photochemical reactions can also induce rearrangements in the oxazole ring. srce.hr

Investigations into Reaction Kinetics and Thermodynamic Aspects of Oxazole Transformationssrce.hr

The kinetics and thermodynamics of oxazole reactions provide valuable insights into their mechanisms and feasibility. Studies on the photo-oxidation of oxazole and its derivatives with singlet oxygen have determined pseudo-first-order reaction rates. cdu.edu.auresearchgate.net For example, the rate constant for the reaction of 4-methyl-2,5-diphenyloxazole with singlet oxygen is slightly higher than that of unsubstituted oxazole, which is attributed to the electronic effects of the substituents. researchgate.net

Theoretical studies using density functional theory (DFT) have been employed to investigate the reaction mechanisms and kinetics of oxazole reactions, such as the oxidation initiated by OH radicals. rsc.orgrsc.org These studies help in understanding the potential energy surfaces, transition state structures, and branching ratios of different reaction pathways. rsc.org For instance, in the reaction with OH radicals, OH-addition to the carbon atoms of the oxazole ring is kinetically more favorable than H-abstraction. rsc.org The thermodynamics of reactions like the deprotonation of oxazole and its subsequent reaction with carbon disulfide have also been computationally explored, revealing barrierless and exothermic pathways. researchgate.net

Interactive Data Table: Reactivity of Substituted Oxazoles

| Reaction Type | Position(s) of Reactivity | Influence of Substituents | Typical Reagents/Conditions | Product Type |

| Electrophilic Substitution | C5 (major), C4 | Electron-donating groups activate the ring | Nitrating agents, Halogens | Substituted Oxazoles |

| Nucleophilic Substitution | C2 | Electron-withdrawing groups facilitate attack; requires a good leaving group | Amines, Alkoxides | Substituted Oxazoles |

| Oxidation | C4-C5 bond | --- | KMnO4, O3, Singlet Oxygen | Ring-opened products, Oxazolones |

| Reduction | C2 | --- | Ni/Al alloy, Electrochemical methods | Ring-opened products, Oxazolines |

| Cornforth Rearrangement | C4, C5 | Requires a 4-acyl group | Thermal conditions | Isomeric Oxazoles |

| Cycloaddition (Diels-Alder) | C4, C5 (as diene) | Electron-donating groups on oxazole, electron-withdrawing groups on dienophile | Alkenes, Alkynes | Pyridines, Furans |

Computational Chemistry and Theoretical Investigations of 4 Propyl 1,3 Oxazol 2 Amine

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations, rooted in solving the Schrödinger equation, are employed to determine the electronic structure and various properties of a molecule. nih.gov Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly used to model the behavior of electrons within a molecule, providing a foundational understanding of its chemical nature. researchgate.netsynthonix.com For 4-Propyl-1,3-oxazol-2-amine, these calculations would yield information on its optimized geometry, energy, and the distribution of electrons.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). molport.combldpharm.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. sigmaaldrich.com A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For this compound, a HOMO/LUMO analysis would identify the regions of the molecule most susceptible to electrophilic and nucleophilic attack. The electron-donating amino group (-NH2) and the lone pairs on the oxygen and nitrogen atoms of the oxazole (B20620) ring would likely contribute significantly to the HOMO, making these sites nucleophilic. The LUMO would likely be distributed over the heterocyclic ring system.

Detailed research findings with specific calculated energy values for the HOMO, LUMO, and the energy gap of this compound are not available in the reviewed literature. A hypothetical data table is presented below to illustrate how such data would be organized.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: These values are for illustrative purposes only and are not from published research.)

| Parameter | Method 1 (e.g., DFT/B3LYP) | Method 2 (e.g., HF/6-31G) |

|---|---|---|

| HOMO Energy (eV) | -6.5 | -8.0 |

| LUMO Energy (eV) | -1.2 | 0.5 |

The electron density distribution describes the probability of finding an electron at any given point in a molecule. fluorochem.co.uk A Molecular Electrostatic Potential (MEP) map is generated by plotting the electrostatic potential onto a surface of constant electron density. chemscene.com This map uses a color spectrum to visualize the charge distribution: red indicates regions of negative electrostatic potential (electron-rich, attractive to electrophiles), while blue indicates regions of positive electrostatic potential (electron-poor, attractive to nucleophiles). researchgate.net

For this compound, an MEP map would likely show negative potential (red/yellow) around the nitrogen and oxygen atoms of the oxazole ring and the exocyclic amino group, as these are areas with high electron density and lone pairs. The hydrogen atoms of the amino group and potentially the propyl chain would exhibit positive potential (blue). This visualization helps predict sites for hydrogen bonding and electrophilic attack. chemscene.com

Specific MEP maps and detailed analyses of the electron density distribution for this compound have not been found in published studies.

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations compute the movements of atoms in a molecule over time, providing insights into its dynamic behavior and conformational flexibility. smolecule.commolport.com By solving Newton's equations of motion, MD simulations can explore the different shapes (conformations) a molecule can adopt and the relative energies of these conformations. uni.lu

For this compound, MD simulations would be particularly useful for analyzing the conformational freedom of the propyl group. The rotation around the C-C single bonds of the propyl chain allows it to adopt various spatial arrangements, which could be important for how the molecule interacts with a biological target. Simulations could identify the most stable, low-energy conformations of the molecule in different environments, such as in a vacuum or in a solvent. chemscene.com

However, specific published studies detailing MD simulations or a comprehensive conformational analysis for this compound are not available.

In Silico Prediction of Chemical Reactivity and Selectivity

In silico methods use computational models to predict the reactivity of a molecule and the selectivity of its reactions without performing the experiment in a lab. acs.org This can involve analyzing the molecule's electronic properties (like those from FMO and MEP analysis) to predict which sites are most likely to react. For instance, predicting the most likely site of protonation or the regioselectivity of an electrophilic substitution reaction can be achieved by examining the calculated properties of different atoms in the molecule. acs.org

For this compound, computational models could predict the outcome of various reactions. The amino group at the 2-position is a likely site for reactions like acylation or alkylation. wikipedia.org The oxazole ring itself can participate in different chemical transformations. Computational predictions could help rationalize which of the two ring nitrogen atoms is more basic or which carbon atom on the ring is more susceptible to attack.

While the reactivity of related oxazole structures has been studied, specific in silico predictions of reactivity and selectivity for this compound are not documented in the scientific literature.

Structure-Activity Relationship (SAR) Studies via Computational Modeling

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. nih.gov Computational modeling is a key part of modern SAR, where 3D models of compounds are used to predict their interaction with a biological target, such as an enzyme or receptor. researchgate.net By systematically modifying the structure of a lead compound in silico (e.g., changing functional groups) and calculating its predicted binding affinity, researchers can develop models that guide the synthesis of more potent and selective molecules. nih.gov

If this compound were identified as a biologically active compound, computational SAR studies would be invaluable. For example, models could explore how changing the length of the alkyl chain from propyl to ethyl or butyl affects activity. Similarly, substitutions on the oxazole ring or the amino group could be modeled to build a comprehensive SAR profile. researchgate.net

Currently, there are no published computational SAR studies that use this compound as a scaffold or lead compound.

Table 2: List of Mentioned Compounds

| Compound Name | Other Names | CAS Number |

|---|

Research into Biological Activities and Mechanistic Studies of 4 Propyl 1,3 Oxazol 2 Amine Analogs in Vitro Focus

In Vitro Antimicrobial Activity Research

Analogs of 4-propyl-1,3-oxazol-2-amine have been the subject of various in vitro studies to determine their efficacy against a range of microbial pathogens. These investigations are crucial in the search for new antimicrobial agents to combat the growing challenge of drug-resistant infections.

Antibacterial Efficacy and Spectrum of Activity

Derivatives of 2-aminooxazole have demonstrated notable antibacterial properties. The structural framework of these compounds allows for modifications that can influence their spectrum and potency.

Research on novel 2-amino-4,6-diarylpyrimidine derivatives, which share a similar 2-amino-heterocycle core, has shown significant antibacterial activity. When tested against a panel of bacteria, including Bacillus subtilis, Bacillus pumilis, Proteus vulgaris, and E. coli, these compounds exhibited considerable zones of inhibition. The activity of these derivatives was found to be comparable to the standard antibiotic Sparfloxacin, indicating their potential as effective antibacterial agents. The presence of the pyrimidine (B1678525) nucleus with various substituents is thought to be responsible for this activity ut.ac.irsemanticscholar.orgresearchgate.net.

Similarly, studies on 2-amino-1,3,4-thiadiazole (B1665364) derivatives have revealed their potential against both Gram-positive and Gram-negative bacteria. For instance, certain chlorinated and fluorinated derivatives of 4-amino-2-{5-[(4-substituted phenyl)amino]-1,3,4-thiadiazol-2-yl}phenols showed good antibacterial activity against S. aureus and E. coli. dovepress.com. The complexity and substitution patterns on the heterocyclic ring appear to be key determinants of their antibacterial efficacy dovepress.com.

Table 1: In Vitro Antibacterial Activity of 2-Amino-4,6-diarylpyrimidine Derivatives

| Compound Type | Bacterial Strains Tested | Observed Activity | Reference Standard |

|---|---|---|---|

| 2-Amino-4,6-diarylpyrimidines | Bacillus subtilis, Bacillus pumilis, Proteus vulgaris, E. coli | Significant zone of inhibition | Sparfloxacin |

| 4-Amino-2-{5-[(4-substituted phenyl)amino]-1,3,4-thiadiazol-2-yl}phenols | S. aureus, E. coli | Good activity with MIC of 25 µg/mL for some derivatives | - |

Antifungal Efficacy and Proposed Mechanisms of Action

In addition to antibacterial effects, analogs of this compound have been investigated for their antifungal properties. The emergence of fungal resistance to existing treatments underscores the need for novel antifungal agents.

Studies on 2-aminobenzoxazole (B146116) derivatives have demonstrated excellent and broad-spectrum antifungal activities against a variety of phytopathogenic fungi. Several compounds in this class exhibited potent activity with EC50 values ranging from 1.48 to 16.6 µg/mL, which was superior to the commercial fungicide hymexazol (B17089) nih.gov.

Furthermore, research into 2-amino-4,5-diarylthiazole derivatives has identified compounds with moderate to potent anti-Candida albicans activity. One demethylated derivative showed anti-Candida albicans activity with a MIC80 of 9 μM, comparable to the standard antifungal drug fluconazole (B54011) nih.gov. Molecular docking studies suggest that these compounds may exert their antifungal effect by targeting key fungal enzymes such as lanosterol (B1674476) 14α-demethylase (CYP51), which is crucial for ergosterol (B1671047) biosynthesis in the fungal cell membrane nih.gov. Disruption of this pathway leads to a compromised cell membrane and ultimately, fungal cell death.

Table 2: In Vitro Antifungal Activity of 2-Aminooxazole Analogs

| Compound Class | Fungal Strains Tested | Key Findings | Proposed Mechanism of Action |

|---|---|---|---|

| 2-Aminobenzoxazoles | Fusarium sulphureum, Thanatephorus cucumeris, Botrytis cinerea, etc. | Excellent and broad-spectrum activity (EC50: 1.48–16.6 µg/mL) | Not specified |

| 2-Amino-4,5-diarylthiazoles | Candida albicans | Moderate to potent activity (MIC80 up to 9 μM) | Inhibition of lanosterol 14α-demethylase (CYP51) |

In Vitro Anticancer Research and Mechanistic Pathways

The potential of this compound analogs as anticancer agents has been an active area of research. These studies focus on their ability to inhibit the growth of cancer cells and elucidate the underlying molecular mechanisms.

Inhibition of Cancer Cell Proliferation in Specific Cell Lines

A variety of 2-aminooxazole analogs have been synthesized and evaluated for their cytotoxic effects against different cancer cell lines. For example, novel 2-(4-aminophenyl)benzothiazoles have shown highly selective and potent antitumour properties in vitro nih.gov. These compounds are active against a specific subset of human cancer cell lines in the National Cancer Institute (NCI) screen nih.gov.

Similarly, a series of 2-amino-4-aryl-pyrimidine derivatives of ursolic acid displayed significant anticancer activities against four cancer cell lines: MCF-7 (breast cancer), HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer). One particular compound exhibited potent cytotoxic activity against MCF-7 and HeLa cells with IC50 values of 0.48 ± 0.11 and 0.74 ± 0.13 μM, respectively, while showing substantially lower cytotoxicity to normal human hepatocyte cells rsc.org.

Table 3: In Vitro Antiproliferative Activity of 2-Aminooxazole Analogs

| Compound Class | Cancer Cell Lines Tested | Potency (IC50/GI50) |

|---|---|---|

| 2-(4-Aminophenyl)benzothiazoles | Various human cancer cell lines (NCI screen) | Potent and selective |

| 2-Amino-4-aryl-pyrimidine derivatives of ursolic acid | MCF-7, HeLa, HepG2, A549 | Potent (e.g., 0.48 µM for MCF-7) |

Exploration of Apoptotic Pathways and Cellular Signaling Modulation

A key focus of anticancer drug discovery is the ability of a compound to induce programmed cell death, or apoptosis, in cancer cells. Research into 2-aminooxazole analogs has shed light on their pro-apoptotic capabilities.

Studies on 2-amino-4-phenylthiazole (B127512) derivatives have shown a dose-dependent cytotoxic effect on MCF7 breast and AGS gastric cancer cells, suggesting an induction of apoptosis researchgate.net. Further mechanistic studies on 2-amino-4-aryl-pyrimidine derivatives revealed that they can induce cell cycle arrest at the S phase and trigger mitochondrial-related apoptosis in MCF-7 cells. This was associated with an increase in intracellular reactive oxygen species (ROS), a decrease in mitochondrial membrane potential, upregulation of the pro-apoptotic protein Bax, and downregulation of the anti-apoptotic protein Bcl-2 rsc.org.

Furthermore, these compounds were found to suppress key signaling pathways involved in cancer cell survival and proliferation, such as the RAS/Raf/MEK/ERK and PI3K/AKT/mTOR pathways rsc.org. This modulation of cellular signaling is a crucial aspect of their anticancer mechanism.

Research on Other Biological Activities (e.g., Anti-inflammatory, Enzyme Inhibition)

Beyond their antimicrobial and anticancer properties, analogs of this compound have been explored for other biological activities, including anti-inflammatory effects and enzyme inhibition.

Several novel oxazole (B20620) derivatives have been synthesized and evaluated for their anti-inflammatory activity using the carrageenan-induced rat paw edema model. Some of these derivatives have shown promising anti-inflammatory effects jddtonline.inforesearchgate.net. For instance, certain 1,3,4-oxadiazole (B1194373) derivatives demonstrated significant anti-inflammatory activity, with some compounds showing a reduction in edema volume comparable to the standard drug ibuprofen (B1674241) nih.govmdpi.com.

In the realm of enzyme inhibition, various 1,2,4-triazole (B32235) and 1,3,4-oxadiazole derivatives, which are structurally related to 2-aminooxazoles, have been investigated as inhibitors of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets in Alzheimer's disease. Some of these compounds have shown moderate dual inhibition with IC50 values in the micromolar range nih.govnih.gov.

Table 4: Other In Vitro Biological Activities of 2-Aminooxazole Analogs

| Biological Activity | Compound Class | Key Findings |

|---|---|---|

| Anti-inflammatory | Oxazole derivatives | Promising activity in carrageenan-induced paw edema model |

| Enzyme Inhibition (AChE/BChE) | 1,3,4-Oxadiazole derivatives | Moderate dual inhibition (IC50 in µM range) |

Enzyme Inhibitory Properties and Ligand Binding Affinity

Analogs of this compound have demonstrated a range of enzyme inhibitory activities. A notable area of investigation has been their effect on kinases and cholinesterases. For instance, certain 2-aminooxazole derivatives have been identified as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML). One such analog, 5-(4-fluorophenyl)-N-phenyloxazol-2-amine, was found to inhibit the activity of both wild-type and mutated FLT3 in cell-free kinase assays. nih.govmdpi.com

Similarly, related heterocyclic structures like 5-Aryl-1,3,4-oxadiazol-2-amines have been shown to be dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial in the progression of neurodegenerative diseases. nih.gov These compounds exhibit moderate inhibitory potential, with IC50 values for AChE ranging from 12.8 to 99.2 µM. nih.gov The nature of this inhibition is often non-covalent, with the molecules blocking the entry to the enzyme's active site. nih.gov

Interactive Table: Enzyme Inhibition Data for Oxazole and Oxadiazole Analogs

| Compound Class | Target Enzyme | Inhibition Data (IC50) | Reference |

|---|---|---|---|

| 5-Aryl-1,3,4-oxadiazol-2-amines | Acetylcholinesterase (AChE) | 12.8–99.2 µM | nih.gov |

| 5-Aryl-1,3,4-oxadiazol-2-amines | Butyrylcholinesterase (BChE) | Starting from 53.1 µM | nih.gov |

| N,4-diaryl-1,3-thiazole-2-amines | Tubulin Polymerization | IC50 values between 0.36 and 0.86 μM for the most potent compound | nih.gov |

Interaction with Specific Molecular Targets (Receptors, Enzymes)

The therapeutic effects of this compound analogs are rooted in their precise interactions with specific molecular targets. Beyond enzyme inhibition, these compounds have been shown to bind to G protein-coupled receptors (GPCRs). For example, a series of oxazolo[3,4-a]pyrazine derivatives have been developed as potent antagonists for the Neuropeptide S (NPS) receptor (NPSR). nih.gov These antagonists competitively block the NPS binding site, thereby inhibiting the downstream signaling pathways that lead to intracellular calcium mobilization. nih.gov

In the context of cancer therapy, oxazol-2-amine derivatives that inhibit FLT3 do so by directly binding to the kinase. mdpi.com This binding prevents the constitutive activation of FLT3, which is a common mutation in AML, and consequently halts the abnormal proliferation of cancer cells and induces apoptosis. nih.govmdpi.com Molecular docking studies on related heterocyclic compounds, such as 1,3,4-oxadiazole derivatives, have helped to visualize these interactions, showing that they bind to the active site of enzymes like cyclin-dependent kinase 2 (CDK-2) through hydrogen bonds and hydrophobic interactions. researchgate.net

Structure-Activity Relationship (SAR) Investigations for Biological Efficacy

Influence of Substituent Variations on Biological Potency

Structure-activity relationship (SAR) studies have been instrumental in optimizing the biological efficacy of this compound analogs. These studies reveal that even minor modifications to the chemical structure can have a profound impact on potency and selectivity. For instance, in a series of N,4-diaryl-1,3-thiazole-2-amines designed as tubulin inhibitors, the nature and position of substituents on the aryl rings were critical for antiproliferative activity. nih.gov Specifically, compounds with a 2,4-dimethoxy substitution on the N-phenyl ring exhibited the most potent activity, with IC50 values in the sub-micromolar range. nih.gov

In the case of 1,3,4-oxadiazole-based antiproliferative agents, the presence of a methoxy (B1213986) group at the meta-position of a phenyl ring was found to generally increase activity compared to unsubstituted analogs. mdpi.com Furthermore, substitutions at the para-position with groups like morpholine (B109124) or N,N-diethyl also led to enhanced biological activity. mdpi.com For oxadiazole derivatives targeting cholinesterases, the introduction of a long alkyl chain was a key modification for achieving inhibitory activity. nih.gov

Interactive Table: Effect of Substituents on Biological Activity

| Compound Series | Substituent Variation | Effect on Potency | Reference |

|---|---|---|---|

| N,4-diaryl-1,3-thiazole-2-amines | 2,4-dimethoxy on N-phenyl ring | Significant enhancement of antiproliferative activity | nih.gov |

| Benzoxazole (B165842) derivatives | Methoxy group at position 3 of the phenyl ring | Generally higher antiproliferative activity | mdpi.com |

| Benzoxazole derivatives | Morpholine or N,N-diethyl at position 4 of the phenyl ring | Higher antiproliferative activity | mdpi.com |

Identification of Key Pharmacophoric Features for Activity

Through extensive SAR studies, key pharmacophoric features necessary for the biological activity of these heterocyclic compounds have been identified. For many colchicine (B1669291) binding site inhibitors, which include some oxazole analogs, common structural features include a 3,4,5-trimethoxyphenyl unit and a specific spatial arrangement between aromatic rings that maintains an appropriate dihedral angle. nih.gov

Applications in Advanced Materials Science and Catalysis Research

Development of Novel Materials with Specific Electronic and Optical Properties

The oxazole (B20620) ring's aromatic and electron-rich nature makes its derivatives, including 4-Propyl-1,3-oxazol-2-amine, candidates for materials with tailored electronic and optical functionalities. vulcanchem.com

While specific research detailing the incorporation of this compound into conductive polymers is limited, the general class of oxazole compounds is recognized for its potential in this area. The π-conjugated system of the oxazole ring can facilitate electron delocalization, a key requirement for electrical conductivity. It is theorized that derivatives like 2-Bromo-4-propyl-1,3-oxazole (B1381495) could be integrated into polymer matrices to enhance conductivity. This is often achieved by copolymerizing such heterocyclic monomers with other electroactive units to create materials with desirable properties for electronic applications.

The development of new, cost-effective emitter materials is crucial for advancing OLED technology. researchgate.net Zinc(II) complexes, in particular, have been investigated as potential alternatives to expensive iridium- and platinum-based emitters. researchgate.net Schiff-base ligands derived from various heterocyclic amines are often used to create these luminescent metal complexes. researchgate.net Although direct application of this compound in OLEDs is not yet extensively documented, related oxazole and thiazole (B1198619) structures are of significant interest. For instance, benzoxazole (B165842) derivatives are used in the synthesis of fluorescent materials for OLEDs. The inherent fluorescence properties of substituted oxazoles suggest that metal complexes derived from this compound could serve as emitters in OLED devices, potentially offering tunable emission colors based on the coordination environment of the metal center. researchgate.net

Role as Ligands in Catalytic Systems

Perhaps the most significant application of the oxazoline (B21484) and related oxazole frameworks is in the field of asymmetric catalysis. acs.org Chiral ligands containing these heterocyclic motifs are renowned for their ability to induce high levels of stereoselectivity in a vast array of metal-catalyzed reactions. acs.org

The 2-amino-1,3-oxazole unit provides a key structural element for the synthesis of chiral ligands. The nitrogen atoms in the ring and the exocyclic amine group can act as coordination sites for a metal center. The general strategy involves using a chiral backbone to which one or more oxazole or oxazoline moieties are attached. This modular design allows for the creation of extensive ligand libraries. acs.orgnih.gov For example, chiral N,N'-dioxide ligands have been used with magnesium triflate to catalyze the synthesis of chiral 2-alkyl-5-aminooxazoles. chim.it While a specific, widely-used ligand directly synthesized from this compound is not prominent in the literature, the principles of ligand design show its potential as a precursor. The propyl group could influence the steric environment around the catalytic center, thereby affecting the enantioselectivity of the catalyzed reaction.

Ligands derived from the oxazoline scaffold are among the most successful classes in asymmetric catalysis. acs.org They are employed in a multitude of stereoselective transformations, including hydrogenations, Heck reactions, and aldol (B89426) additions. acs.orgnih.govchemrxiv.org For instance, chiral bis(oxazoline) (BOX) and phosphino-oxazoline (PHOX) ligands are considered "privileged ligands" due to their effectiveness across many reaction types. acs.org Catalytic systems using these ligands can achieve high yields and excellent enantioselectivities. nih.govmdpi.com For example, a magnesium-catalyzed domino reaction to produce chiral 2-alkyl-5-aminooxazoles has been reported with enantiomeric excesses (ee) ranging from 72-96%. chim.it Another study on the synthesis of different chiral 2-alkyl-5-aminooxazoles reported enantioselectivities between 50-90% ee. chim.it

Table 1: Examples of Asymmetric Reactions Using Oxazoline-Type Ligands

| Reaction Type | Catalyst System Example | Product Type | Enantioselectivity (ee) | Reference |

| Michael/Cyclization | Mg(OTf)₂ / Chiral N,N'-dioxide ligand | 2-Alkyl-5-aminooxazoles | 72-96% | chim.it |

| Ring-Opening/Cyclization | Mg(OTf)₂ / Chiral N,N'-dioxide ligand | 2-Alkyl-5-aminooxazoles | 50-90% | chim.it |

| Heck Reaction | Palladium / Sugar-based phosphite-oxazoline | Various | up to 99% | nih.gov |

| Hydrogenation | Iridium / N,P Ligands | Chiral Alkanes | High | diva-portal.org |

| Aldol Reaction | Copper / Bis(oxazoline) ligand | Vinylogous Mukaiyama Aldol Products | >95% | chemrxiv.org |

The efficacy of an oxazoline-based ligand is realized upon its coordination to a metal center. A wide range of metals, including palladium, copper, iridium, rhodium, zinc, and rare-earth metals like scandium and yttrium, have been complexed with these ligands. acs.orgmdpi.comrsc.orgrsc.org The geometry and electronic properties of the resulting metal complex dictate its catalytic activity and selectivity. rsc.org For example, rare-earth metal complexes with bis(oxazoline) ligands have shown high catalytic activity for isoprene (B109036) polymerization. rsc.org Similarly, aluminum-salen complexes have been used to catalyze the enantioselective addition of isocyanides to aldehydes, producing chiral 2-(1-hydroxyalkyl)-5-aminooxazoles with good yields and enantioselectivity. acs.orgmdpi.com The performance of these catalytic systems is highly dependent on the precise structure of the ligand, demonstrating the importance of substituents like the propyl group on the oxazole ring for fine-tuning catalytic outcomes. nih.gov

Analytical Methodologies for Research and Quantification of 4 Propyl 1,3 Oxazol 2 Amine and Its Metabolites

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development for Oxazole (B20620) Derivatives

The development of a reliable LC-MS/MS method for 4-Propyl-1,3-oxazol-2-amine would draw upon established principles for the analysis of similar small heterocyclic molecules, including other oxazole derivatives. A sensitive and specific LC-MS/MS method was successfully developed and validated for the simultaneous determination of a complex oxazole derivative, 2-amino-2-(2-(4'-(2-propyloxazol-4-yl)-[1,1'-biphenyl]-4-yl)ethyl)propane-1,3-diol (SYL930), and its active phosphate (B84403) metabolite in rat blood. nih.gov This existing methodology provides a strong foundation for developing a method for this compound.

Effective chromatographic separation is essential to distinguish the analyte from matrix components and potential metabolites. For oxazole derivatives, reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) are commonly employed. nih.govmdpi.comresearchgate.netmdpi.com

A typical approach would involve a C18 stationary phase, which is effective for retaining and separating moderately nonpolar compounds like this compound. nih.govionsource.com A gradient elution with a mobile phase consisting of an aqueous component (often with a formic acid or ammonium (B1175870) acetate (B1210297) modifier to improve peak shape and ionization efficiency) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is standard practice. nih.govionsource.comnih.gov The gradient is optimized to ensure adequate retention of the parent compound and its metabolites while allowing for a rapid elution to maintain high throughput. ionsource.com

For instance, in the analysis of the related compound SYL930, chromatographic separation was achieved on a Zorbax SB-C18 column (3.5 μm, 2.1 × 100 mm) using a gradient mobile phase of methanol and water containing 0.1% formic acid at a flow rate of 0.2 mL/min. nih.gov Such parameters serve as an excellent starting point for method development for this compound.

Table 1: Illustrative Chromatographic Parameters for Oxazole Derivative Analysis

| Parameter | Example Value | Reference |

| Column | Zorbax SB-C18 (3.5 µm, 2.1 x 100 mm) | nih.gov |

| Mobile Phase A | Water with 0.1% Formic Acid | nih.gov |

| Mobile Phase B | Methanol | nih.gov |

| Flow Rate | 0.2 mL/min | nih.gov |

| Injection Volume | 5-10 µL | General Practice |

| Column Temperature | 40 °C | ionsource.com |

| Gradient | Optimized for analyte and metabolite elution | ionsource.com |

This table is interactive. Click on the headers to sort.

Tandem mass spectrometry, particularly in the Multiple Reaction Monitoring (MRM) mode, provides the high selectivity and sensitivity required for bioanalysis. nih.govmdpi.com The instrument is set to detect a specific precursor ion (the molecular ion of the analyte, [M+H]⁺) in the first quadrupole, which is then fragmented in the collision cell. The second quadrupole then monitors for a specific, stable product ion. This precursor-to-product ion transition is highly specific to the analyte of interest.

For this compound, the precursor ion would be determined by direct infusion of a standard solution into the mass spectrometer. Subsequent collision-induced dissociation would reveal the most stable and intense product ions for setting up the MRM transitions. In the case of SYL930 and its metabolite, the monitored transitions were m/z 381.2 → 364.2 and m/z 461.2 → 334.2, respectively, using electrospray ionization (ESI) in positive mode. nih.gov A similar approach would be applied to this compound and its anticipated metabolites.

Table 2: Example MRM Transitions for an Oxazole Derivative

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| SYL930 | 381.2 | 364.2 | nih.gov |

| SYL930-P (Metabolite) | 461.2 | 334.2 | nih.gov |

| Internal Standard | 367.1 | 350.4 | nih.gov |

This table is interactive. Users can filter by compound.

Validation of Analytical Methods for Research Applications

Method validation is a critical process to ensure that the analytical method is suitable for its intended purpose. researchgate.net This involves a series of experiments to assess the method's performance characteristics.

The linearity of an analytical method is its ability to produce test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net For the SYL930 assay, good linearity was achieved over the concentration range of 0.2–100 ng/mL for the parent drug and 0.5–100 ng/mL for its metabolite. nih.gov

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Accuracy is the closeness of the test results to the true value. researchgate.net In the validated method for SYL930, the intra-day and inter-day precision (RSD) was within 9.87%, and the accuracy (relative error, RE) ranged from -7.04% to 13.15%, which is well within the accepted limits for bioanalytical method validation. nih.gov

Table 3: Summary of Validation Parameters for a Related Oxazole Compound Assay

| Parameter | SYL930 | SYL930-P (Metabolite) | Reference |

| Linearity Range (ng/mL) | 0.2 - 100 | 0.5 - 100 | nih.gov |

| LLOQ (ng/mL) | 0.2 | 0.5 | nih.gov |

| Intra-day Precision (%RSD) | < 9.87% | < 9.87% | nih.gov |

| Inter-day Precision (%RSD) | < 9.87% | < 9.87% | nih.gov |

| Accuracy (%RE) | -7.04% to 13.15% | -7.04% to 13.15% | nih.gov |

This table is interactive. Click on headers to sort.

The stability of the analyte in the biological matrix under various storage and processing conditions must be evaluated to ensure the integrity of the samples from collection to analysis. This includes freeze-thaw stability, short-term stability at room temperature, and long-term stability in the freezer. For SYL930 and its metabolite, the analytes were found to be stable throughout all sample storage, preparation, and analytical procedures. nih.gov Similar stability assessments would be essential for this compound to guarantee reliable quantification in research studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.